Sulforhodamine B 2-acid fluoride

Description

The exact mass of the compound Sulforhodamine B 2-acid fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulforhodamine B 2-acid fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulforhodamine B 2-acid fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-3-fluorosulfonylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(38(33,34)35)17-26(23)37(28,31)32/h9-17H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVHIVNJSALABS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401501 |

Source

|

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98806-82-7 |

Source

|

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sulforhodamine B 2-Acid Fluoride (CAS 98806-82-7): A Technical Guide to Stable Fluorescent Labeling

Executive Summary

Sulforhodamine B 2-acid fluoride (CAS 98806-82-7), often referred to as Sulforhodamine B sulfonyl fluoride , represents a significant advancement in fluorescent labeling chemistry. Unlike its historically common counterpart, Sulforhodamine B sulfonyl chloride (Texas Red™ analog), the acid fluoride derivative utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This substitution of chlorine with fluorine dramatically enhances hydrolytic stability without sacrificing reactivity toward primary amines.

This guide details the physicochemical properties, reaction mechanisms, and optimized protocols for utilizing this fluorophore in high-fidelity protein conjugation and flow cytometry applications.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

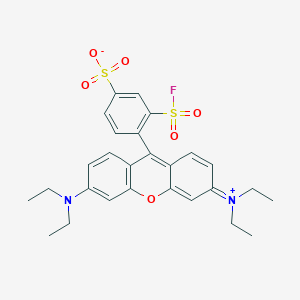

Structural Analysis

The compound consists of a xanthene core responsible for fluorescence, modified with disulfonic acid groups to ensure water solubility. The critical functional group is the sulfonyl fluoride (-SO₂F) at the ortho position of the pendant phenyl ring.

| Property | Specification |

| CAS Number | 98806-82-7 |

| IUPAC Name | 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]-3-(fluorosulfonyl)benzenesulfonate |

| Molecular Formula | C₂₇H₂₉FN₂O₆S₂ |

| Molecular Weight | 560.66 g/mol |

| Reactive Group | Sulfonyl Fluoride (SuFEx warhead) |

| Solubility | High in DMF, DMSO; Good in pH > 6 aqueous buffers |

| Appearance | Dark red/purple crystalline solid |

Spectral Characteristics

Sulforhodamine B derivatives exhibit excitation/emission profiles ideal for the PE-Texas Red or Rhodamine channels in flow cytometry and microscopy.

| Spectral Parameter | Value | Notes |

| Excitation Max ( | 565 nm | Excitable by 532 nm or 561 nm lasers |

| Emission Max ( | 586 nm | Deep red emission, distinct from FITC/PE |

| Extinction Coefficient ( | ~85,000 M⁻¹cm⁻¹ | High brightness |

| Quantum Yield ( | ~0.95 (in EtOH) | Very high efficiency |

Part 2: Mechanism of Action (The SuFEx Advantage)

Stability vs. Reactivity

The primary advantage of CAS 98806-82-7 over sulfonyl chlorides is defined by the bond dissociation energy of the S-X bond.

-

S-Cl Bond: Weak (~46 kcal/mol). Susceptible to rapid hydrolysis in water, leading to "dead" sulfonic acid dye before it can label the protein.

-

S-F Bond: Strong (~90 kcal/mol). Resists hydrolysis in aqueous buffers but undergoes specific nucleophilic substitution with primary amines (Lysine residues, N-terminus) in proteins.

Reaction Pathway

The labeling reaction proceeds via a nucleophilic attack of the unprotonated amine on the sulfur(VI) center, displacing fluoride.

Figure 1: Mechanism of amine labeling via Sulfonyl Fluoride exchange. The reaction requires a basic pH to deprotonate the lysine amine, facilitating the attack on the stable S-F bond.

Part 3: Optimized Labeling Protocol

Objective: Conjugate Sulforhodamine B 2-acid fluoride to a target antibody (IgG) or protein.

Reagents Required[4]

-

Protein: 1 mg/mL in PBS (free of BSA, azide, or amine-containing buffers like Tris/Glycine).

-

Dye Stock: 10 mg/mL Sulforhodamine B 2-acid fluoride in anhydrous DMSO or DMF.

-

Reaction Buffer: 1M Sodium Bicarbonate (NaHCO₃), pH 8.5–9.0.

-

Purification: Sephadex G-25 desalting column or 10k MWCO dialysis cassette.

Step-by-Step Workflow

-

Buffer Exchange (Critical): Ensure the protein is in an amine-free buffer (PBS, Borate). If the protein is in Tris, dialyze against PBS prior to labeling.

-

Why: Tris contains primary amines that will compete with the protein for the dye.

-

-

pH Adjustment: Add 1/10th volume of 1M NaHCO₃ (pH 8.5) to the protein solution.

-

Target: Final pH ~8.3–8.5.

-

Reasoning: The pKa of Lysine ε-amino groups is ~10.5. At pH 8.5, a sufficient fraction is unprotonated (-NH₂) to react with the sulfonyl fluoride.

-

-

Dye Addition: Calculate the molar ratio. For IgG, start with a 15-20x molar excess of dye.

-

Note: Sulfonyl fluorides react slower than succinimidyl esters; a higher excess or longer time is often required.

-

Add the dye dropwise while vortexing gently. Keep organic solvent < 10% of total volume.

-

-

Incubation: Incubate for 1 hour at Room Temperature or Overnight at 4°C in the dark.

-

Stability Note: Unlike sulfonyl chlorides which hydrolyze in minutes, this reaction can proceed overnight to maximize yield.

-

-

Quenching (Optional): Add 1/10th volume of 1.5M Hydroxylamine (pH 8.5) to stop the reaction.

-

Purification: Separate free dye from the conjugate using a desalting column (PD-10) equilibrated with PBS. Collect the first colored band (protein).

Figure 2: Workflow for protein conjugation using Sulforhodamine B 2-acid fluoride.

Part 4: Quality Control & Troubleshooting

Calculating Degree of Labeling (DOL)

To ensure the protein is not under-labeled (weak signal) or over-labeled (quenching/precipitation), calculate the Fluorophore-to-Protein (F/P) ratio.

Where:

- = Absorbance of conjugate at 565 nm.

- = 85,000 M⁻¹cm⁻¹.[1][2]

-

Correction Factor (CF) for A280 = ~0.30 (Dye absorbance at 280nm).

Corrected Protein Concentration:

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low F/P Ratio (< 1.0) | Buffer pH too low | Increase pH to 8.5–9.0 to activate lysines. |

| Competing amines | Dialyze protein to remove Tris/Glycine/Azide. | |

| Precipitation | Over-labeling | Reduce dye molar excess (try 10x). |

| Hydrophobic aggregation | Add 0.05% Tween-20 to the reaction buffer. | |

| High Background | Free dye remaining | Perform a second desalting step or extensive dialysis. |

References

- Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Contextual grounding on SuFEx chemistry stability).

Sources

Technical Guide: Physical Characteristics of Sulforhodamine B Derivatives

This guide details the physical characteristics, photophysics, and technical applications of Sulforhodamine B (SRB) and its primary derivatives, specifically Sulforhodamine 101 and its sulfonyl chloride form (Texas Red).[1]

Introduction: The Sulforhodamine Chromophore

Sulforhodamine B (SRB) is an aminoxanthene dye containing two sulfonic acid groups.[1][2] Unlike fluorescein, whose fluorescence is heavily pH-dependent, sulforhodamine derivatives exhibit pH-independent fluorescence across the physiological range (pH 3–10).[1][3] This stability, combined with high quantum yield and water solubility, makes them critical tools in two distinct domains:[1]

-

Bio-quantification: Bulk protein measurement via the SRB Assay.[4]

-

Bio-imaging: High-contrast fluorescence microscopy and flow cytometry using reactive derivatives (e.g., Texas Red).[1]

Molecular Architecture & Photophysics[1]

The core physical difference between SRB and its derivatives lies in the rigidity of the amino groups.

-

Sulforhodamine B (SRB): Non-rigidized diethylamino groups.[1]

-

Sulforhodamine 101 (SR101): The amino groups are bridged to the xanthene ring (julolidine-like structure).[1] This rigidization restricts internal rotation, reducing non-radiative decay and inducing a bathochromic (red) shift in both absorption and emission.[1]

Comparative Spectral Data

The following table summarizes the physical constants for the core dye and its primary conjugate derivative.

| Characteristic | Sulforhodamine B (SRB) | Sulforhodamine 101 Acid Chloride (Texas Red) |

| CAS Number | 3520-42-1 | 82354-19-6 |

| Excitation Max ( | 565 nm | 596 nm |

| Emission Max ( | 586 nm | 615 nm |

| Stokes Shift | ~21 nm | ~19 nm |

| Extinction Coeff.[1] ( | ~80,000 M⁻¹cm⁻¹ | ~85,000 M⁻¹cm⁻¹ |

| Quantum Yield ( | 0.89 (low conc.)[1] | ~0.50 (conjugated) |

| Solubility | High (Water/Polar Solvents) | Hydrolyzes in Water; Soluble in DMF/DMSO |

| Primary Utility | Protein Quantification (Assay) | Fluorescence Conjugation (Antibodies) |

Photophysical Pathway (Jablonski Diagram)

The fluorescence mechanism involves the absorption of a photon (

Figure 1: Simplified Jablonski diagram illustrating the excitation and emission pathways for Sulforhodamine derivatives. Note the competitive non-radiative decay pathways (dashed).

Solubility, Stability & Reactivity[1][6]

Amphiphilic Nature

While often categorized as a polar tracer, SRB exhibits amphiphilic properties .[1] It can adsorb at air-water interfaces and incorporate into micelles.[1][5] This physical characteristic is critical when washing cells in the SRB assay; incomplete washing or the use of surfactants can artificially alter background readings.

Sulfonyl Chloride Reactivity (Texas Red)

The sulfonyl chloride group (-SO₂Cl) on Texas Red is highly reactive toward primary amines (R-NH₂), forming stable sulfonamide bonds.[1]

-

Hydrolysis Risk: In aqueous solution, the sulfonyl chloride rapidly hydrolyzes to the non-reactive sulfonate (-SO₃⁻).[1][6]

-

Protocol implication: Conjugation reactions must be performed at low temperature (4°C) and in buffers free of competing amines (e.g., avoid Tris).

The SRB Cytotoxicity Assay

The SRB assay relies on the stoichiometric electrostatic binding of the dye to basic amino acid residues (lysine, arginine, histidine) of cellular proteins under acidic conditions.[2]

Mechanism of Action[2][9]

-

Fixation: Trichloroacetic acid (TCA) fixes cells and exposes basic residues.[1]

-

Staining (pH < 4): The two sulfonic acid groups of SRB are protonated/neutral or negatively charged depending on exact pH, but the dye binds to positively charged protein residues.

-

Washing: Unbound dye is washed away with 1% acetic acid.[4]

-

Solubilization (pH > 10): Tris base deprotonates the protein residues and the dye, disrupting the electrostatic bond and releasing the dye into solution for colorimetric measurement (OD 510 nm).

Experimental Workflow

Figure 2: Step-by-step workflow for the Sulforhodamine B Cytotoxicity Assay.

Validated Protocol: SRB Assay

-

Reagents: 0.4% (w/v) SRB in 1% acetic acid; 10 mM Tris base (unbuffered).

-

Critical Step: The drying step (Step 4) is essential. Moisture remaining in the wells can dilute the Tris base, altering the final pH and affecting dye solubility/extinction coefficient.

-

Linearity: The assay is linear over a 20-fold range of cell densities.[2]

Bioconjugation Protocol (Texas Red)

This protocol describes labeling an IgG antibody with Texas Red sulfonyl chloride.[1]

-

Buffer Exchange: Dialyze the protein (1-2 mg/mL) into 0.1 M Sodium Bicarbonate (pH 8.5–9.0) . Do not use Tris or Glycine buffers.

-

Dye Preparation: Dissolve Texas Red sulfonyl chloride in anhydrous DMF (dimethylformamide) immediately before use.

-

Note: The dye is unstable; do not store in solution.

-

-

Reaction: Slowly add the dye to the protein solution (Molar ratio ~10:1 Dye:Protein) while stirring.

-

Incubation: Incubate for 1 hour at 4°C (on ice) or room temperature. Low temperature slows hydrolysis, favoring the conjugation reaction.

-

Purification: Separate the conjugate from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[1]

-

Validation: Measure Absorbance at 280 nm (protein) and 596 nm (dye). Calculate the Degree of Labeling (DOL).

References

-

Vichai, V., & Kirtikara, K. (2006).[1][7][8] Sulforhodamine B colorimetric assay for cytotoxicity screening.[4][9] Nature Protocols, 1(3), 1112–1116.[1][3] Link

-

Skehan, P., et al. (1990).[1][7][8] New colorimetric cytotoxicity assay for anticancer-drug screening.[1][10] Journal of the National Cancer Institute, 82(13), 1107–1112. Link

-

Titus, J. A., et al. (1982).[1][6] Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies.[1] Journal of Immunological Methods, 50(2), 193–204.[1] Link

-

Lefevre, C., et al. (1996).[1] Texas Red-X and Rhodamine Red-X, New Derivatives of Sulforhodamine 101 and Lissamine Rhodamine B with Improved Labeling and Fluorescence Properties.[1][11] Bioconjugate Chemistry, 7(4), 482–489.[1] Link[1]

-

AAT Bioquest. (2025).[1][12] Spectrum [Sulforhodamine B].[1][3][7][13][14][15][16] AAT Bioquest Spectrum Viewer. Link

Sources

- 1. Texas Red - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Sulforhodamine B - Wikipedia [en.wikipedia.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Experimental and molecular dynamics investigation into the amphiphilic nature of sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B | 3520-42-1 [chemicalbook.com]

- 10. biotium.com [biotium.com]

- 11. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. Spectrum [Sulforhodamine B] | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Absorption [Sulforhodamine B] | AAT Bioquest [aatbio.com]

Methodological & Application

Using Sulforhodamine B 2-acid fluoride in flow cytometry

Application Note: High-Fidelity Protein Conjugation and Flow Cytometry using Sulforhodamine B 2-Acid Fluoride (SB2F)

Executive Summary

This application note details the use of Sulforhodamine B 2-acid fluoride (SB2F) as a superior alternative to traditional sulfonyl chloride or succinimidyl ester (NHS) dyes for flow cytometry.[1] While chemically related to Lissamine Rhodamine B, the acid fluoride (sulfonyl fluoride) derivative offers a distinct advantage: hydrolytic stability .

Unlike sulfonyl chlorides, which degrade within minutes in aqueous buffers, SB2F resists rapid hydrolysis, allowing for precise, reproducible labeling of primary amines (lysine residues) on antibodies and proteins.[1] This guide provides a self-validating protocol for conjugation and subsequent flow cytometric analysis, optimized for the 561 nm (Yellow-Green) laser line.

Scientific Background & Mechanism

The Chemistry of Stability

Standard amine-reactive dyes (e.g., FITC, NHS-esters, Sulfonyl Chlorides) suffer from a "race condition": the reactive group hydrolyzes (reacts with water) simultaneously as it attempts to react with the protein.[1]

-

Sulfonyl Chlorides: Extremely unstable; half-life in water is measured in minutes.[1]

-

SB2F (Sulfonyl Fluoride): The sulfur-fluorine bond is significantly stronger and more stable in aqueous environments.[1] It reacts selectively with primary amines (

) at slightly alkaline pH (8.5–9.[1]0) but remains largely inert to water [1].[1]

This chemistry aligns with the principles of SuFEx (Sulfur-Fluoride Exchange) , a "click chemistry" class known for high specificity and robustness [2].[1]

Spectral Characteristics

SB2F is a bright, photostable fluorophore that fills the "orange" gap in spectral panels.

| Property | Value | Optimal Laser | Bandpass Filter |

| Excitation Max | 560 nm | 561 nm (Yellow-Green) | -- |

| Emission Max | 585 nm | -- | 582/15 or 585/40 |

| Stokes Shift | ~25 nm | -- | -- |

| Brightness | High | -- | -- |

| Equivalent Dyes | PE (Phycoerythrin), Rhodamine Red-X | -- | -- |

Visualization of Workflows

Figure 1: Conjugation Logic & Reaction Pathway

This diagram illustrates the stable conjugation workflow, highlighting the critical pH checkpoint.

Caption: Workflow for SB2F conjugation. High pH (8.5) drives the amine attack on the stable sulfonyl fluoride.[1]

Figure 2: Flow Cytometry Optical Configuration

This diagram details the detection path for SB2F on a standard cytometer equipped with a 561 nm laser.

Caption: Optical path for SB2F detection. The fluorophore is optimally excited by the 561 nm laser and detected in the PE channel.

Experimental Protocols

Protocol A: Conjugation of SB2F to Antibodies

Objective: Covalently attach SB2F to a purified IgG antibody.

Materials:

-

Sulforhodamine B 2-acid fluoride (SB2F) [Solid].[1]

-

Anhydrous DMSO.

-

Antibody (BSA/Gelatin-free) at >1 mg/mL.[1]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.5–9.0. (Critical: Sulfonyl fluorides require higher pH than NHS esters for efficient reaction).[1] -

Purification Column: Sephadex G-25 or 10K MWCO Spin Column.

Step-by-Step Procedure:

-

Buffer Exchange:

-

If the antibody is in Tris or PBS with azide, dialyze or spin-filter it into the Reaction Buffer (pH 8.5).[1] Tris contains amines and will compete with the labeling; Azide inhibits some reactions.

-

Target Concentration: 1–5 mg/mL.

-

-

Dye Preparation:

-

Dissolve 1 mg of SB2F in 100 µL anhydrous DMSO.

-

Note: Unlike sulfonyl chlorides, this stock is relatively stable, but fresh preparation is best practice.

-

-

Conjugation Reaction:

-

Add the dye solution to the antibody solution dropwise while stirring.

-

Recommended Molar Ratio: Start with a 15:1 to 20:1 (Dye:Protein) molar excess.[1] The lower reactivity of the fluoride compared to the chloride requires a slightly higher excess or longer time.

-

Incubate for 1–2 hours at Room Temperature in the dark. (SB2F allows for longer incubations without hydrolysis concerns).[1]

-

-

Purification:

-

Validation (Degree of Labeling - DOL):

Protocol B: Flow Cytometry Staining

Objective: Surface staining of PBMCs using the SB2F-conjugated antibody.

-

Cell Preparation:

-

Harvest

cells per tube. -

Wash with FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide).[1]

-

-

Blocking:

-

Incubate cells with Fc-Block (anti-CD16/CD32) for 10 mins at 4°C to prevent non-specific binding.[1]

-

-

Staining:

-

Add the titrated SB2F-antibody conjugate (e.g., 0.1–1.0 µg per test).[1]

-

Incubate for 20–30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL FACS Buffer. Centrifuge (300 x g, 5 mins).

-

Repeat wash 2x.

-

-

Acquisition:

-

Resuspend in 300 µL FACS Buffer.

-

Acquire on a flow cytometer using 561 nm excitation .

-

Detector: Use the "PE" or "Rhodamine" channel (approx. 585/40 nm filter).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Weak Signal | pH too low during conjugation.[1] | Sulfonyl fluorides are less reactive than NHS esters. Ensure Reaction Buffer is pH 8.5–9.0 . |

| High Background | Free dye not removed. | SB2F is hydrophobic. Use a longer desalting column or extensive dialysis. |

| Precipitation | Over-labeling. | The dye is hydrophobic. If DOL > 5, the antibody may precipitate. Reduce Dye:Protein ratio to 10:1. |

| Spectral Spillover | Overlap with PE-Cy5. | SB2F emits at 585 nm. It will spill minimally into PE-Cy5 (670 nm) but requires standard compensation matrix setup.[1] |

References

-

Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link][1]

-

PubChem. (n.d.).[1] Sulforhodamine B 2-acid fluoride (Compound Summary). Retrieved from [Link]

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for amine-reactive chemistries).

Sources

Sulforhodamine B 2-acid fluoride in neuroscience cell staining

Application Note: High-Fidelity Neuronal Morphology & Proteomic Staining using Sulforhodamine B 2-Acid Fluoride (SRB-F)

Part 1: Executive Summary & Strategic Rationale

The Challenge: In neuroscience, visualizing complex neuronal architecture requires dyes that are bright, photostable, and—crucially—retainable after fixation. Standard Sulforhodamine B (SRB) is a classic polar tracer and protein stain, but its non-covalent nature requires harsh precipitation (Trichloroacetic acid) to retain, which destroys delicate dendritic morphology.[1] Conversely, highly reactive sulfonyl chlorides (e.g., Texas Red-Cl) hydrolyze rapidly in aqueous buffers, leading to inconsistent labeling and high background.[1]

The Solution: Sulforhodamine B 2-Acid Fluoride (SRB-F) Sulforhodamine B 2-acid fluoride (CAS 98806-82-7) represents a "Goldilocks" reagent for neuro-cytometry.[1] It features a sulfonyl fluoride electrophile (SuFEx chemistry) that is hydrolytically stable in physiological buffers yet reacts specifically with amine and tyrosine residues within the cell environment. This allows for:

-

Fixable Tracing: The dye covalently bonds to the cytoskeleton, surviving permeabilization and clearing protocols.

-

High-Contrast Morphology: Superior signal-to-noise ratio compared to passive dyes.[1]

-

Extended Workflow Windows: Researchers can load cells for hours without the dye degrading before fixation.

Part 2: Mechanism of Action & Chemical Logic

To use SRB-F effectively, one must understand the "SuFEx" (Sulfur-Fluoride Exchange) mechanism.[1] Unlike standard N-hydroxysuccinimide (NHS) esters or sulfonyl chlorides, the sulfonyl fluoride group is resistant to hydrolysis.[1]

-

Step 1: Passive Diffusion/Injection: SRB-F is introduced (via patch pipette or microinjection).[1] It remains "quiet" in the cytosolic buffer.

-

Step 2: Proximity-Driven Ligation: Upon binding to proteins or in the local micro-environment of lysine/tyrosine residues, the fluoride leaves, forming a stable sulfonamide bond.

-

Step 3: Fixation Resilience: Because the dye is now part of the protein backbone, paraformaldehyde (PFA) fixation crosslinks the labeled protein into the meshwork, ensuring the signal is not washed out during immunohistochemistry (IHC).

Mechanistic Pathway Diagram

Caption: The SuFEx pathway allows SRB-F to transition from a soluble tracer to a permanently anchored fluorophore, resisting washout during histological processing.[1]

Part 3: Comparative Analysis

Table 1: SRB-F vs. Standard Neuro-Tracer Variants

| Feature | Sulforhodamine B (Free Acid) | Texas Red Sulfonyl Chloride | SRB 2-Acid Fluoride (SRB-F) |

| Reactive Group | None (Ionic binding) | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Fluoride (-SO₂F) |

| Hydrolytic Stability | High (Non-reactive) | Low (< 15 min half-life) | High (> 24 hours in buffer) |

| Fixability | Poor (Requires TCA) | Good (If reacted instantly) | Excellent (Post-fixation stable) |

| Background Noise | Low (Washes out) | High (Precipitates) | Low (Unreacted dye washes out) |

| Primary Use | Cytotoxicity Assays | Acute Tracing | Dense Reconstruction / IHC |

Part 4: Detailed Experimental Protocols

Protocol A: Intracellular Loading for Morphological Reconstruction

Target: Pyramidal Neurons or Astrocytes in Slice Culture

Reagents:

-

SRB-F Stock: 10 mM in anhydrous DMSO (Store at -20°C, desiccated).

-

Internal Solution: Standard K-Gluconate or Cs-Methanesulfonate patch solution.[1]

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.[1]

Step-by-Step Methodology:

-

Probe Preparation (Critical):

-

Dilute the SRB-F stock into the Internal Solution to a final concentration of 20–50 µM .

-

Expert Tip: Unlike sulfonyl chlorides, you do not need to use the solution immediately. SRB-F is stable in the pipette solution for the duration of a standard recording day (4–6 hours).[1]

-

Filter the solution (0.22 µm) to prevent pipette clogging.[1]

-

-

Electrophysiological Loading:

-

Resting Phase (The SuFEx Advantage):

-

After retracting the pipette, allow the slice to recover for 30–60 minutes in ACSF.

-

Why? This allows the "slow" sulfonyl fluoride chemistry to covalently react with cytoskeletal amines without the rapid hydrolysis that plagues chloride derivatives.

-

-

Fixation & Clearing:

Protocol B: Global Astrocyte/Protein Staining (Modified SRB Assay)

Target: Fixed Monolayers or Brain Slices for Total Protein Normalization[1]

Rationale: While standard SRB requires TCA fixation (incompatible with IHC), SRB-F can be used in PFA-fixed tissue to generate a covalent "cell mask."[1]

-

Fixation: Fix cells/tissue with 4% PFA (15 min).[1] Wash with PBS.[1]

-

Staining: Incubate with 1 µM SRB-F in PBS (pH 7.4) for 1 hour at Room Temperature.

-

Note: The slightly basic pH of PBS facilitates the reaction with lysine residues.

-

-

Quenching: Wash 2x with Tris-Buffered Saline (TBS). The Tris amine groups will scavenge any unreacted fluoride.

-

Imaging: Mount and image. The result is a deep red, whole-cell volume stain that defines cell boundaries perfectly for segmentation algorithms.

Part 5: Troubleshooting & Quality Control

Decision Logic for Signal Optimization

Caption: Troubleshooting logic flow for optimizing SRB-F signal retention.

-

Problem: High Background.

-

Cause: Unreacted dye was not washed out before imaging.[1]

-

Fix: Increase washing steps with TBS (Tris buffers) rather than PBS. Tris acts as a scavenger.

-

-

Problem: Dye precipitation in pipette.

Part 6: References

-

Vérant, P., et al. (2008). "In vivo staining of neocortical astrocytes via the cerebral microcirculation using sulforhodamine B." Journal of Biomedical Optics, 13(6), 064028. Link

-

Skehan, P., et al. (1990). "New colorimetric cytotoxicity assay for anticancer-drug screening."[1] Journal of the National Cancer Institute, 82(13), 1107-1112.[1] Link

-

Context: The foundational paper for SRB protein binding mechanisms (basic amino acid interaction).[1]

-

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition, 53(36), 9430-9448.[1] Link[1]

-

Context: Definitive review on the chemistry of sulfonyl fluorides (acid fluorides) and their stability/reactivity profile compared to chlorides.

-

-

Ricard, C., et al. (2007). "In vivo imaging of elastic fibers using sulforhodamine B." Journal of Biomedical Optics, 12(6), 064017.[1][3] Link

-

Context: Demonstrates the specificity of SRB derivatives for structural proteins in tissue.

-

-

Appaix, F., et al. (2012). "Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes." PLoS ONE, 7(4), e35169.[1] Link[1]

-

Context: Validates the use of Sulforhodamine derivatives for whole-brain glial labeling.

-

Sources

Application Note: High-Precision Cell Density Measurement via Sulforhodamine B (SRB) Assay

Abstract

The Sulforhodamine B (SRB) assay is a robust, rapid, and sensitive colorimetric method for determining cell density and cytotoxicity. Unlike metabolic assays (e.g., MTT, XTT) that rely on mitochondrial respiration, the SRB assay quantifies total cellular protein content. This fundamental difference renders the SRB assay independent of metabolic state, providing a linear correlation with cell number across a wide range of densities. This guide details the mechanistic principles, optimized protocols, and troubleshooting frameworks required to implement the SRB assay with NCI-grade precision.

Introduction & Principle

The Mechanistic Advantage

The SRB assay was developed by the National Cancer Institute (NCI) to screen thousands of agents for cytotoxic activity. Its reliability stems from its chemical simplicity.

Sulforhodamine B is an anionic aminoxanthene dye containing two sulfonic acid groups.[1]

-

Under mild acidic conditions: The dye binds electrostatically to the basic amino acid residues (lysine, histidine, arginine) of cellular proteins fixed with trichloroacetic acid (TCA).[2][3]

-

Under basic conditions: The dye dissociates from the protein and dissolves, allowing for spectrophotometric quantification.[1][4]

Comparison: SRB vs. Metabolic Assays (MTT/MTS)

| Feature | SRB Assay | MTT/MTS Assay |

| Target | Total Cellular Protein | Mitochondrial Dehydrogenase Activity |

| Mechanism | Electrostatic Binding (Stoichiometric) | Enzymatic Reduction (Metabolic) |

| Endpoint Stability | Indefinite (Plates can be dried/stored) | Transient (Must read immediately) |

| Linearity | Excellent (High dynamic range) | Limited (Saturates at high density) |

| Drug Interference | Minimal (Dye binds post-fixation) | High (Compounds may affect metabolism) |

Mechanism of Action Diagram

The following diagram illustrates the chemical logic governing the assay.

Figure 1: The chemical mechanism of the SRB assay. Acidic conditions protonate protein residues, facilitating electrostatic binding of the anionic dye.[5] Basic conditions disrupt this bond for quantification.

Materials & Reagents

To ensure reproducibility, use the specific concentrations listed below.

-

Fixative (TCA):

-

Staining Solution:

-

Wash Solution:

-

1% (v/v) Acetic Acid in distilled water.

-

-

Solubilization Buffer:

-

10 mM Tris base (unbuffered, pH ~10.5).

-

Preparation: Dissolve 1.21 g Tris base in 1 L distilled water. Do not adjust pH with HCl.

-

Experimental Protocol

This protocol is optimized for a 96-well plate format.

Workflow Diagram

Figure 2: Step-by-step workflow for the SRB assay.[2][3][4][5][6][9][10][11][12][13] Note the two critical drying steps.

Step-by-Step Methodology

Step 1: Cell Seeding and Treatment[1]

-

Seed cells (typically 1,000–20,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours to allow attachment.

-

Add 100 µL of drug-containing medium (2X concentration) or vehicle control.

-

Critical Control: Fix one plate immediately at the time of drug addition (Time Zero,

). This is required to calculate net cell kill.

Step 2: Fixation (The Most Critical Step)

Protein loss during fixation is the primary source of error.

-

For Adherent Cells:

-

Gently remove culture medium (pipette or decant).

-

Add 100 µL of cold 10% TCA .

-

Incubate at 4°C for 1 hour .

-

-

For Suspension/Loosely Adherent Cells:

-

Do not remove medium.

-

Gently add 50 µL of cold 50% TCA directly to the 200 µL culture medium (Final concentration ~10%).

-

Incubate at 4°C for 1 hour .

-

Step 3: Washing and Drying (Round 1)[1]

-

Wash plates 4 times with slow-running tap water.

-

Technique: Submerge the plate in a tub of water or use a squirt bottle. Do not blast cells directly.

-

-

Remove excess water by tapping the plate face-down on paper towels.

-

Allow plates to air-dry completely at room temperature.

-

Why? Drying fixes the protein monolayer to the plastic, preventing detachment during staining.

-

Step 4: Staining[1][6][10]

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes . (Protect from direct strong light, though SRB is relatively stable).

Step 5: Washing and Drying (Round 2)

-

Wash quickly 4 times with 1% Acetic Acid to remove unbound dye.[2][9]

-

Visual Check: The rinse fluid should run clear after the 4th wash.

-

-

Air-dry the plates until no moisture is visible.

Step 6: Solubilization and Measurement

-

Add 100–200 µL of 10 mM Tris base to each well.

-

Shake the plate on an orbital shaker for 5–10 minutes to solubilize the dye.

-

Measure absorbance at 510 nm (primary) or 565 nm (secondary/optimal peak).

Data Analysis & Calculations

The NCI-60 screening methodology uses three parameters to define drug potency.

Definitions:

- : OD at time zero (start of treatment).

- : OD of control growth (end of treatment).

- : OD of test growth (end of treatment).

Percentage Growth Calculation

-

If

(Cell Growth): -

If

(Cell Death):

Drug Potency Metrics

| Metric | Definition | Interpretation |

| GI50 | Concentration for 50% growth inhibition | $ (T - T_z) / (C - T_z) = 0.5 $ |

| TGI | Total Growth Inhibition | $ T = T_z $ (Net growth is zero) |

| LC50 | Concentration for 50% lethal effect | $ (T - T_z) / T_z = -0.5 $ (50% reduction in initial protein) |

Expertise & Troubleshooting (E-E-A-T)

As an application scientist, I have encountered specific failure modes that standard protocols often overlook.

Common Pitfalls

-

"The Edge Effect": Evaporation in outer wells concentrates the drug and media.

-

Solution: Use the peripheral wells for PBS/Water only, or use a gas-permeable seal.

-

-

Uneven Drying: If plates are not fully dried before solubilization, the acetic acid residue will buffer the Tris base, preventing pH rise and dye solubilization.

-

Validation: Ensure the final solution is pink/purple. If it turns yellow/orange, the pH is too low. Add more Tris.

-

-

Serum Interference: Unlike MTT, SRB binds serum proteins.

-

Solution: This is why washing with water (Step 3) is crucial before staining. It removes the serum-containing media.

-

Linearity Validation

Always run a cell density standard curve (1,000 to 50,000 cells) during assay development. SRB typically maintains linearity up to 2.0 OD units.[2] If OD > 2.5, dilute the sample with Tris or read at a suboptimal wavelength (e.g., 490 nm) to desensitize.

References

-

Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening.[3][5][13] Journal of the National Cancer Institute, 82(13), 1107–1112.[13] Link

-

Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing.[15] European Journal of Cancer, 27(7), 897–900.[15][16] Link

-

Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Link

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. scispace.com [scispace.com]

- 3. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]

- 4. canvaxbiotech.com [canvaxbiotech.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. scispace.com [scispace.com]

- 16. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Sulforhodamine B (SRB) Assay Optimization

Topic: Troubleshooting Low Fluorescence/Absorbance Signal in SRB Cytotoxicity Assays

Phase 1: Diagnostic & Triage

If you are experiencing "low signal" with Sulforhodamine B (SRB), we must first distinguish between assay failure (no cells/dye present) and readout mismatch (wrong detection mode).[1]

While SRB is historically a colorimetric assay (Absorbance at 510 nm), it is chemically a Rhodamine derivative and is fluorescent.[1] However, 90% of "low signal" tickets stem from the misconception that SRB behaves like metabolic dyes (e.g., MTT/AlamarBlue).[1] It does not. It is a stoichiometric protein stain .

The Golden Rule of SRB:

-

Acidic Conditions (pH < 5): Dye binds to basic amino acids.[2][3]

-

Basic Conditions (pH > 10): Dye dissociates (solubilizes) for measurement.[3]

Phase 2: The Mechanism of Action (Visualized)

To troubleshoot effectively, you must understand the "On/Off" switch of the assay.

Figure 1: The SRB workflow relies on pH-dependent electrostatic switching.[3][4][5][6][7] Failure at Step 2 (pH too high) or Step 4 (pH too low) results in total signal loss.[1]

Phase 3: Troubleshooting Guide (Q&A Format)

Category A: "I have almost zero signal in all wells, including controls."

Q1: Did you use the correct fixative? (The "Metabolic Dye" Trap)

-

The Issue: Researchers used to MTT/XTT often skip fixation or use paraformaldehyde.

-

The Science: SRB requires Trichloroacetic Acid (TCA) .[2][3] Unlike paraformaldehyde (which crosslinks), TCA precipitates proteins, exposing the basic amino acid residues (lysine, arginine, histidine) required for SRB binding.[1]

-

The Fix: Ensure you used cold (4°C) TCA at a final concentration of 10% (w/v). Incubate for at least 1 hour at 4°C.

-

Critical Check: If you skipped TCA, you washed your cells down the sink during the staining step.

-

Q2: Is your solubilization buffer actually basic?

-

The Issue: The dye is bound electrostatically.[5][6][8] It will only release into solution if the pH is raised above the pKa of the amino acid residues.

-

The Science: You typically use 10 mM Tris Base .[2][3][9] Note: This is Tris Base, not Tris-HCl.[1] Tris-HCl has a lower pH (often ~7.4), which is insufficient to release the dye.

-

The Fix: Check the pH of your solubilization buffer. It must be pH > 10 . If you used Tris-HCl, remake the solution with unbuffered Tris Base.

Category B: "My signal is low/weak, but present." [1]

Q3: Are you measuring Fluorescence or Absorbance?

-

The Issue: You are measuring Fluorescence (RFU) but using Absorbance settings, or vice-versa.

-

The Science:

-

Absorbance (Standard): Read at 510 nm (Peak) or 565 nm.

-

Fluorescence (High Sensitivity): Excitation 488 nm or 525 nm / Emission 585 nm .

-

-

The Fix:

-

If reading Absorbance: Ensure you are not using a 600nm+ filter (signal drops off rapidly).

-

If reading Fluorescence: SRB has a high quantum yield, but it is susceptible to quenching if the concentration is too high (inner filter effect).[1] Dilute your final solubilized samples 1:2 or 1:10 with Tris Base and re-read. If signal increases upon dilution, you had quenching.[1]

-

Q4: Did you wash with water instead of Acetic Acid?

-

The Issue: Using water or PBS to wash the cells after staining.

-

The Science: Water (pH ~7) is basic enough to strip the dye off the proteins during the wash steps.

-

The Fix: You must use 1% Acetic Acid for the washing steps to keep the dye protonated and bound to the fixed proteins.

Category C: "My replicates are highly variable (High CV%)."

Q5: Did you let the plates dry completely?

-

The Issue: Proceeding to solubilization while wells are still wet with acetic acid.

-

The Science: Residual moisture (acetic acid) can buffer the small volume of Tris Base added later, preventing the pH from rising high enough to solubilize the dye fully.

-

The Fix: Air dry plates completely after the acetic acid wash.[2] They should look opaque/chalky. This ensures 100% of the added Tris Base contributes to raising the pH.

Phase 4: Optimization Matrix (Data Summary)

Use this table to verify your reagent preparations.

| Reagent | Optimal Parameter | Mechanism of Failure if Incorrect |

| Fixative | 10% TCA (Final Conc) | <10% fails to precipitate all proteins; cells detach. |

| Staining Solution | 0.4% SRB in 1% Acetic Acid | pH > 5 prevents dye binding to protein. |

| Wash Buffer | 1% Acetic Acid | Neutral pH (Water/PBS) strips dye prematurely. |

| Solubilization | 10 mM Tris Base (pH 10.5) | Tris-HCl (pH 7-8) fails to extract dye from cells. |

| Wavelength (Abs) | 510 nm (Primary) | >580 nm reads on the shoulder; 50% signal loss. |

| Wavelength (Fluo) | Ex 525 / Em 585 nm | Wrong filter sets yield <10% quantum efficiency.[1] |

Phase 5: Advanced Protocol - Fluorescence Sensitivity

If you are intentionally using SRB for fluorescence (to detect very low cell numbers, <1,000 cells/well), follow this modified workflow:

-

Perform Standard Staining: Fix with TCA, stain with SRB, wash with 1% Acetic Acid.[1][4]

-

Solubilization: Use 10 mM Tris Base as usual.

-

Optimization Step: Transfer 100 µL of the solubilized dye into a black-walled 96-well plate (to reduce crosstalk).

-

Readout:

-

Excitation: 488 nm (Laser) or 525 nm (Filter).

-

Emission: 580–590 nm.

-

Gain Adjustment: Set gain using your positive control (highest cell density).

-

Note: The linearity of SRB fluorescence extends to lower cell densities than absorbance, but it saturates faster. If your signal is flat-lining at the high end, you have exceeded the linear dynamic range of the fluorometer.

References

-

Skehan, P. , Storeng, R., Scudiero, D., et al. (1990).[1][10] New colorimetric cytotoxicity assay for anticancer-drug screening.[6][8][10][11] Journal of the National Cancer Institute, 82(13), 1107–1112.[1][10]

-

Vichai, V. , & Kirtikara, K. (2006).[1][9][12] Sulforhodamine B colorimetric assay for cytotoxicity screening.[2][5][6][7][9][11][13] Nature Protocols, 1(3), 1112–1116.[1][9]

-

Voigt, W. (2005).[1] Sulforhodamine B assay and chemosensitivity. Methods in Molecular Medicine, 110, 39–48.[1]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. scispace.com [scispace.com]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of the sulforhodamine B colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

Technical Support Center: SRB Assay Optimization

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic cell culture but requires deep mechanistic insight to resolve persistent assay artifacts.

Topic: Reducing Background Staining and Signal Noise in Sulforhodamine B Assays Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist

The Mechanistic Root Cause

To solve background issues, you must understand what the dye is actually doing. SRB is not a cell viability dye (like MTT/MTS); it is a protein-binding dye .[1]

-

The Chemistry: SRB contains two sulfonic acid groups.[2] Under mild acidic conditions, these groups acquire a negative charge and bind electrostatically to basic amino acid residues (lysine, arginine, histidine) on proteins.

-

The Background Trap: SRB cannot distinguish between a cellular protein, a serum protein precipitated on the plastic, or a scratch on the plate.

-

The Fix: Background reduction is almost entirely about pH control and physical removal of non-cellular proteins .

The "Clean Plate" Protocol (Optimized for Low Background)

Standard protocols often skip the pre-wash step to save time. For low-background requirements, this step is non-negotiable.

Critical Reagents

-

Fixative: Trichloroacetic Acid (TCA).[3][4][5][6][7][8] Note: Use 10% final concentration.

-

Wash Buffer: 1% (v/v) Acetic Acid.[3][4][6][8] Must be made fresh if "pepper spots" appear.

-

Solubilizer: 10 mM Tris Base (pH 10.5).

Step-by-Step Workflow

| Step | Action | The "Why" (Causality) |

| 1. Seeding | Seed cells in 96-well plates. Include 3-6 wells of Media Only (No Cells) . | These "Blank" wells are your background baseline. If these stain pink, your wash failed. |

| 2. Treatment | Incubate with drug/compound for desired time (e.g., 72h). | Standard experimental phase. |

| 3. Pre-Fixation Wash (Critical) | Gently aspirate media. Wash 1x with 200 µL cold PBS. | Major Background Source: Serum proteins in the media will precipitate upon TCA addition. Removing them before fixation prevents them from sticking to the plastic. |

| 4. Fixation | Add 100 µL 10% Cold TCA . Incubate 1h at 4°C. | Cold TCA precipitates cellular proteins, locking them to the plate. 4°C produces a finer precipitate than Room Temp. |

| 5. H2O Wash | Wash plate 4x with slow-running tap water. Air dry. | Removes TCA and salts. Drying ensures the cell monolayer sticks firmly before the acidic dye is added. |

| 6. Staining | Add 100 µL 0.4% SRB in 1% Acetic Acid. Incubate 30 min (Dark). | The acidic environment protonates the basic amino acids, allowing the anionic dye to bind. |

| 7. Acid Wash (Critical) | Wash 4x with 1% Acetic Acid .[6][8] | Removes unbound dye.[4][6][8] Do not use water here ; water pH is too high and will strip the dye from the proteins (leaching). |

| 8. Drying | Air dry completely. | Moisture interferes with solubilization stoichiometry. |

| 9. Solubilization | Add 200 µL 10 mM Tris Base . Shake 10 min. | The basic pH (10.[6]5) deprotonates the amino acids, breaking the electrostatic bond and releasing the dye. |

Visualizing the Control Logic

The following diagram illustrates the critical decision points where background noise is introduced.

Caption: Workflow logic highlighting the two critical phases for background reduction: Pre-fixation serum removal and Post-staining acid washing.

Troubleshooting Guide (FAQ)

Q1: My "No Cell" blank wells are turning pink. Why?

Diagnosis: Serum Protein Precipitation. Mechanism: You likely added TCA directly to the growth medium containing Fetal Bovine Serum (FBS). TCA precipitates all proteins, including FBS. The SRB dye then stained the precipitated FBS on the plastic. Solution:

-

Preferred: Aspirate the medium completely and wash with PBS before adding TCA (as detailed in the protocol above).

-

Alternative (if cells are loose): If you cannot wash, you must run a "Media + TCA + SRB" blank for every drug concentration and subtract this value from your results.

Q2: I see tiny "pepper spots" or crystals under the microscope after staining.

Diagnosis: Dye Crystallization. Mechanism: SRB is not highly soluble in acetic acid. If the solution evaporates slightly or is old, micro-crystals form. These crystals get trapped in the plastic pores and do not wash out, causing spikes in OD readings. Solution:

-

Filtration: Always filter the SRB working solution (0.4%) through a 0.22 µm or 0.45 µm syringe filter immediately before use.

-

Washing: Ensure the 1% acetic acid wash is vigorous enough to remove loose debris (but gentle enough to keep cells attached).

Q3: My background is low, but my variation (CV%) between replicates is high.

Diagnosis: Incomplete Drying or Solubilization. Mechanism:

-

Moisture: If wells are not 100% dry before adding Tris, the local pH may not rise high enough to fully solubilize the dye.

-

Mixing: SRB is a heavy molecule. It requires mechanical agitation to dissolve into the Tris buffer.[6] Solution:

-

Allow plates to dry overnight if possible.

-

Place plates on a gyratory shaker for at least 10 minutes after adding Tris.

Q4: The edges of my plate have higher background than the center (Edge Effect).

Diagnosis: Evaporation and Thermal Gradients. Mechanism: During the 1 hour TCA fixation at 4°C, or the 72h incubation, the outer wells evaporate faster. This concentrates the media proteins or the dye, leading to intense staining at the meniscus line. Solution:

-

Do not use the outer 36 wells for data. Fill them with PBS or Media.[2]

-

Use a "breathable" plate seal during incubation to reduce evaporation rates.

Diagnostic Logic Tree

Use this flow to diagnose your specific background issue.

Caption: Decision tree for isolating the source of background noise based on blank well appearance.

Validation Data: Signal-to-Noise (S/N) Expectations

When optimizing, aim for the following metrics. If your S/N ratio is below 3.0, your assay lacks sensitivity.

| Condition | Expected OD (510 nm) | Notes |

| Blank (Tris Only) | 0.04 - 0.05 | Optical interference of the plastic. |

| Background (Media + Stain) | 0.05 - 0.08 | Acceptable range. >0.10 indicates washing failure. |

| Low Cell Density (1k cells) | 0.15 - 0.20 | Should be distinguishable from background. |

| Confluent Cells | 1.50 - 2.00 | Ensure this does not exceed detector linearity (usually ~2.5). |

References

-

Skehan, P., et al. (1990).[1][5][12] New colorimetric cytotoxicity assay for anticancer-drug screening.[5][6][7][10][12] Journal of the National Cancer Institute, 82(13), 1107–1112.[12] [Link]

-

Voigt, W. (2005). Sulforhodamine B assay and chemosensitivity. Methods in Molecular Medicine, 110, 39-48. [Link]

Sources

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 5. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]

- 6. scispace.com [scispace.com]

- 7. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Hub: Sulforhodamine B (SRB) Assay Optimization

Topic: Enhancing Signal-to-Noise Ratio (SNR) in Cytotoxicity Experiments

Core Directive & Scientific Philosophy

From the Desk of the Senior Application Scientist:

The Sulforhodamine B (SRB) assay is often underestimated. While less metabolically complex than MTT or MTS, it is chemically unforgiving. The assay relies on a stoichiometric binding principle: SRB dye binds to basic amino acid residues of cellular proteins under mild acidic conditions. [1][2][3][4]

Therefore, your Signal-to-Noise Ratio (SNR) is not just about "washing better." It is a battle between retention (keeping the cells attached during harsh fixation) and specificity (ensuring the dye binds only to cellular proteins, not serum proteins or plasticware).

This guide prioritizes Protocol Integrity . If you follow the "Optimized Fixation" workflow described below, you will achieve an SNR superior to metabolic assays, with linearity often extending beyond 2.0 OD units.

The Optimized Workflow (Visualized)

The following diagram outlines the critical control points (CCPs) where noise is most often introduced.

Figure 1: The Optimized SRB Workflow.[5][6] Red nodes indicate "Critical Control Points" where experimental error most frequently degrades SNR.

Technical Troubleshooting & FAQs

Phase 1: The Fixation (The Primary Source of Noise)

Q: My background absorbance in control wells (media only) is high (>0.1 OD). Why? A: You are likely fixing serum proteins.[7] Standard protocols often suggest adding 50% Trichloroacetic Acid (TCA) directly to the culture well to achieve a final concentration of 10%. While this prevents cell loss, it precipitates serum proteins from the Fetal Bovine Serum (FBS) to the plastic, which SRB then stains.

-

The Fix: For maximum SNR, gently aspirate the culture media before adding 10% cold TCA.

-

The Risk: Aspiration can detach loosely adherent cells. If your cells are fragile, keep the media but reduce FBS concentration to 5% during the treatment phase, or accept the background and subtract it rigorously.

Q: Why must the TCA be cold? A: Temperature drives the quality of the protein precipitate. TCA fixation works by denaturing proteins and making them insoluble. Fixation at 4°C produces a finer, more stable protein precipitate that adheres better to the plastic than fixation at room temperature. Room temperature fixation often leads to "peeling" of the cell monolayer during washing, causing massive data variability (Noise).

Phase 2: Staining & Washing[8]

Q: I see "peppered" or uneven staining in my wells. Is this a pipetting error? A: It is likely a Drying Artifact . Look at Step 5 and Step 8 in the diagram above.

-

Post-Fixation Drying: If the plate is not completely dry before adding SRB, the remaining water dilutes the acetic acid in the dye solution, altering the pH locally and affecting binding efficiency.

-

Post-Wash Drying: If the plate is not completely dry before adding Tris base, the residual acetic acid will buffer the Tris, preventing the pH from rising high enough (>10.5) to fully solubilize the dye.

Q: How aggressively can I wash the plates? A: SRB is robust, but the protein monolayer is not.

-

Do not use a vacuum aspirator on the cell monolayer.

-

Do: Use the "flick and tap" method. Quickly flick the liquid into a sink and tap the inverted plate on paper towels.

-

Do: When adding the 1% Acetic Acid wash, dispense it gently down the side of the well, never directly onto the cell monolayer.

Phase 3: Data Acquisition

Q: My OD values are flattening out at high cell densities. Is the assay saturated? A: Yes, you have hit the limit of Beer-Lambert Law linearity. SRB is linear over a wider range than MTT, but it generally loses linearity above 2.0 - 2.5 OD .

-

The Fix: If your readings are >2.5, do not dilute the sample. Instead, read the plate at a secondary wavelength (e.g., 490-530 nm ) where the extinction coefficient is lower, or simply reduce the seeding density in future experiments.[2]

Comparative Data: Protocol Variables

The following table summarizes how specific protocol changes impact your Signal-to-Noise Ratio.

| Variable | Standard Method | High-SNR Optimized Method | Impact on Data |

| Fixation Agent | 50% TCA added to media | 10% TCA added to aspirated wells | High Impact. Aspiration removes serum, lowering background noise by ~40-60%. |

| TCA Temp | Room Temperature | 4°C (Refrigerated) | Medium Impact. Cold TCA improves monolayer retention, reducing standard deviation (SD). |

| Drying | "Until visible liquid is gone" | >12 hours or overnight | High Impact. Essential for pH stability during solubilization. |

| Solubilization | 10mM Tris (Unbuffered) | 10mM Tris (pH 10.5 confirmed) | Medium Impact. Ensures complete dye dissociation. |

Diagnostic Logic Tree

Use this logic flow to diagnose specific assay failures.

Figure 2: Troubleshooting Logic Tree. Follow the path corresponding to your primary data anomaly.

References

-

Skehan, P., Storeng, R., Scudiero, D., et al. (1990).[8] New colorimetric cytotoxicity assay for anticancer-drug screening.[6][8][9][10] Journal of the National Cancer Institute.[10]

- Significance: The foundational paper establishing the SRB assay for the NCI-60 screen.

-

- Significance: The definitive protocol optimization paper, specifically addressing the fix

-

- Significance: Provides modern context for using SRB in high-throughput miRNA and drug screening.

Sources

- 1. scispace.com [scispace.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dctd.cancer.gov [dctd.cancer.gov]

- 15. Optimization of the sulforhodamine B colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. labprep.video [labprep.video]

Fine-tuning reaction conditions for Sulforhodamine B 2-acid fluoride

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on utilizing Sulforhodamine B 2-acid fluoride (SRB-AF). This guide moves beyond simple protocols to explain the underlying chemistry, helping you fine-tune your experiments for optimal results and troubleshoot effectively when challenges arise.

Introduction to Sulforhodamine B 2-Acid Fluoride

Sulforhodamine B 2-acid fluoride is a highly reactive, water-soluble fluorescent dye designed for covalently labeling biomolecules.[1][2] Its sulfonyl fluoride functional group provides a specific and efficient means of conjugating the bright, photostable Sulforhodamine B fluorophore to primary and secondary amines, such as those found on the surface of proteins (e.g., lysine residues).[3] This guide will help you navigate the nuances of using this powerful reagent.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling, storage, and reactivity of Sulforhodamine B 2-acid fluoride.

Q1: Why should I choose Sulforhodamine B 2-acid fluoride over an NHS-ester derivative?

While both sulfonyl fluorides and N-hydroxysuccinimide (NHS) esters react with amines, sulfonyl fluorides offer a distinct advantage in terms of stability. Sulfonyl fluorides are significantly more resistant to spontaneous hydrolysis in aqueous media compared to NHS esters.[4] This lower susceptibility to hydrolysis means that the dye has a longer active lifetime in your reaction buffer, leading to potentially more consistent and efficient labeling, especially during longer incubation periods. Sulfo-NHS esters were developed to improve water solubility over standard NHS esters, but the core reactivity and susceptibility to hydrolysis remain.[] SRB-AF is inherently water-soluble, simplifying reaction setup.[1]

Q2: What are the primary target functional groups for SRB-AF?

The primary targets for Sulforhodamine B 2-acid fluoride are primary and secondary amines. In protein labeling, this almost exclusively refers to the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. The reaction forms a highly stable sulfonamide bond.

Q3: How must I store and handle this reagent to ensure its activity?

Proper storage and handling are critical to prevent premature degradation.

-

Storage: The solid, un-dissolved reagent should be stored desiccated at -20°C.[6] Protect from light and moisture.

-

Handling: Like its sulfonyl chloride counterparts, the sulfonyl fluoride group is sensitive to moisture, though less so than NHS esters.[3] To prepare a stock solution, use a high-quality anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Allow the vial of the dye to warm to room temperature before opening to prevent condensation of atmospheric moisture. Stock solutions in anhydrous DMSO should be stored at -20°C, protected from light, and are typically stable for several months. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction.

Q4: What are the most critical parameters for a successful conjugation reaction?

Three parameters are paramount for successful labeling:

-

pH: The reaction is highly pH-dependent. The target amine must be in its unprotonated, nucleophilic state to react. A pH range of 8.0-9.5 is generally optimal for labeling lysine residues.

-

Molar Ratio: The ratio of dye to protein is a key variable. A higher molar excess of the dye will generally result in a higher degree of labeling (DOL), but can also lead to protein precipitation or altered biological activity.

-

Exclusion of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target protein for reaction with the dye. Use non-nucleophilic buffers like phosphate, borate, or carbonate/bicarbonate.

General Protein Labeling Protocol

This protocol provides a starting point for labeling an antibody or other protein. Optimization is expected for each specific protein.

Step-by-Step Methodology

-

Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-10 mg/mL.

-

Dye Preparation: Prepare a 10 mM stock solution of Sulforhodamine B 2-acid fluoride in anhydrous DMSO. This should be done immediately before use.

-

Reaction Setup: While gently vortexing the protein solution, add the calculated amount of the dye stock solution. The target molar excess can range from 5-fold to 20-fold depending on the desired DOL.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking can improve conjugation efficiency.

-

Reaction Quenching (Optional but Recommended): To stop the reaction, add an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

-

Purification: Separate the labeled protein from unreacted dye and reaction byproducts. Size-exclusion chromatography (e.g., a PD-10 desalting column) is the most common and effective method. Dialysis or spin filtration can also be used.

-

Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~565 nm (for Sulforhodamine B).

General Workflow Diagram

Caption: Experimental workflow for protein conjugation.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides solutions to common problems encountered during labeling reactions.

Q: My labeling efficiency is very low, resulting in a poor Degree of Labeling (DOL). What went wrong?

A: Low DOL is a common issue with several potential causes. Use the following logic to diagnose the problem.

| Potential Cause | Explanation & Validation | Recommended Solution |

| Reagent Hydrolysis | The sulfonyl fluoride group, while more stable than an NHS ester, can still hydrolyze in aqueous buffer, rendering it inactive. This is the most common cause of failure. | Always use anhydrous DMSO or DMF for stock solutions. Prepare the stock solution immediately before use. Avoid storing dye in aqueous buffers. |

| Incorrect Reaction pH | For the reaction to proceed, the amine on the protein must be deprotonated (nucleophilic). If the pH is too low (e.g., < 7.5), the majority of lysine amines will be protonated (-NH3+) and unreactive. | Ensure your reaction buffer is between pH 8.0 and 9.5. Verify the pH of your protein solution before adding the dye. Use a reliable pH meter. |

| Insufficient Molar Excess | The reaction kinetics depend on the concentration of both reactants. If the molar ratio of dye-to-protein is too low, the reaction may be too slow or incomplete within the standard incubation time. | Increase the molar excess of the dye in increments. Start with a 10-fold excess and increase to 15-fold or 20-fold. Monitor the DOL to find the optimal ratio for your protein. |

| Competing Nucleophiles | Buffers like Tris or glycine, or contaminants like sodium azide, contain primary amines that will react with the dye, reducing the amount available to label your protein. | Use amine-free buffers such as phosphate, bicarbonate, or borate. Ensure your initial protein sample is free from such contaminants by buffer exchanging it before the reaction. |

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting low DOL.

Q: I'm observing protein precipitation during or after the labeling reaction. How can I prevent this?

A: Protein precipitation is often caused by changes in the protein's surface chemistry or by the reaction conditions themselves.

| Potential Cause | Explanation & Validation | Recommended Solution |

| High Organic Solvent Conc. | Many proteins are sensitive to the concentration of organic co-solvents like DMSO. Adding a large volume of dye stock can denature and precipitate the protein. | Keep the final concentration of DMSO/DMF below 10% (v/v) in the final reaction mixture. If a higher molar excess of dye is needed, use a more concentrated protein solution or a more concentrated dye stock. |

| Over-labeling | Sulforhodamine B is a charged molecule. Covalently attaching too many dye molecules can alter the protein's isoelectric point and hydrophobicity, leading to aggregation and precipitation.[7] | Reduce the molar excess of the dye or shorten the reaction time. Aim for a moderate DOL (e.g., 2-5 for an antibody) unless a higher DOL is specifically required and validated. |

| Suboptimal Buffer Conditions | The protein may be less stable at the optimal pH for labeling (8.0-9.5) or at the concentration used. | Perform a buffer stability screen for your protein before attempting conjugation. If the protein is unstable at pH 8.5, you may need to perform the reaction at a lower pH (e.g., 7.5-8.0) and compensate with a longer reaction time or higher molar excess. |

Q: After purification, I still have high background fluorescence. What is the cause?

A: High background indicates the presence of non-covalently bound dye.

| Potential Cause | Explanation & Validation | Recommended Solution |

| Inefficient Purification | Unreacted, hydrolyzed dye can aggregate and co-elute with the protein, or it may not be fully removed by methods like dialysis with insufficient buffer changes. | Size-exclusion chromatography (SEC) is the most effective method for removing small molecules like unreacted dye from larger protein conjugates. Ensure the column bed volume is at least 10 times the sample volume for good separation. |

| Hydrophobic Interactions | The rhodamine core of the dye is somewhat hydrophobic and can stick non-covalently to hydrophobic patches on proteins. | Add a non-ionic surfactant like Tween-20 (0.01-0.05%) to the purification buffer to disrupt non-specific hydrophobic interactions. |

References

-

Springer Nature Experiments. Sulforhodamine B Assay and Chemosensitivity. [Link]

-

Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]

-

ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

-

Montaño-Priede, J. L., et al. (2018). Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. Molecules, 23(8), 1849. [Link]

-

Loba Chemie. SULFORHODAMINE B. [Link]

-

Wikipedia. Sulforhodamine B. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

-

Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

-

ResearchGate. Chemistry of Sulforhodamine−Amine Conjugates. [Link]

-

Taylor & Francis. Sulforhodamine B – Knowledge and References. [Link]

-

ResearchGate. Sulforhodamine B Assay and Chemosensitivity | Request PDF. [Link]

-

MDPI. Adaptation of the Protocol for the Isolation of Biotinylated Protein Complexes for Drosophila melanogaster Tissues. [Link]

Sources

- 1. CAS 98806-82-7: sulforhodamine B 2-acid fluoride [cymitquimica.com]

- 2. Sulforhodamine B - Wikipedia [en.wikipedia.org]

- 3. Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. lobachemie.com [lobachemie.com]

- 7. biotium.com [biotium.com]

Technical Support Center: Purification of Sulforhodamine B Labeled Peptides

Welcome to the technical support guide for the purification of sulforhodamine B (SRB) labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying fluorescently labeled peptides. Here, we combine established protocols with field-proven insights to help you troubleshoot common issues and optimize your purification workflows.

Introduction: The "Why" Behind Purification Choices

Labeling a peptide with a fluorescent dye like Sulforhodamine B (SRB) introduces a new layer of complexity to its purification. The final product is a peptide-dye conjugate, a hybrid molecule with properties distinct from its unlabeled precursor. The primary goal of purification is to isolate this conjugate from a mixture of reaction byproducts, including:

-

Unreacted (Free) Dye: Excess SRB that did not conjugate to the peptide.

-

Unlabeled Peptide: Starting peptide material that remained unreacted.

-

Hydrolyzed Dye: SRB reagent that has reacted with water instead of the peptide.

-

Side-Reaction Products: Peptides labeled at unintended sites or other minor products.

The purification strategy must effectively separate the desired conjugate based on the physicochemical changes imparted by the SRB label, primarily a significant increase in hydrophobicity.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of SRB-labeled peptides.

Q1: What is the best method for purifying SRB-labeled peptides?

The gold standard and most widely used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2][3][4] This technique offers high-resolution separation based on hydrophobicity.[1][3] The addition of the bulky, relatively hydrophobic SRB molecule to a peptide typically causes a significant increase in its retention time on an RP-HPLC column compared to the unlabeled peptide, allowing for excellent separation.

Q2: How do I choose the right HPLC column and solvents?

-

Stationary Phase (Column): A C18-modified silica column is the most common and effective choice for peptide purification.[5] The C18 stationary phase provides the necessary hydrophobicity to retain the peptide-dye conjugate. For larger peptides, wide-pore (300 Å) columns are recommended to ensure the molecule can access the porous stationary phase.

-

Mobile Phase: A typical mobile phase system consists of:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.